2-Cyclobutylthiazole-4-carboxylic acid

Metallo-β-lactamase Antibiotic resistance Fragment-based drug design

2-Cyclobutylthiazole-4-carboxylic acid (CAS 1179337-86-0) integrates a 1,3-thiazole core with a conformationally restricted cyclobutyl substituent, offering steric and electronic properties distinct from phenyl or methyl analogs. The carboxylic acid handle enables rapid derivatization via amide coupling or esterification for hit expansion. Class-level SAR data show 2-substituted thiazole-4-carboxylic acids achieve low micromolar MBL inhibition, supporting use in fragment screening and lead optimization. Procure for empirical benchmarking of cyclobutyl vs. alternative 2-substituents within proprietary assays.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
CAS No. 1179337-86-0
Cat. No. B3217459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylthiazole-4-carboxylic acid
CAS1179337-86-0
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC(=CS2)C(=O)O
InChIInChI=1S/C8H9NO2S/c10-8(11)6-4-12-7(9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)
InChIKeyDHNVCRUUEJKWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutylthiazole-4-carboxylic acid (CAS 1179337-86-0): A Strategic Heterocyclic Building Block for Drug Discovery and SAR Studies


2-Cyclobutylthiazole-4-carboxylic acid (CAS 1179337-86-0) is a heterocyclic building block that integrates a 1,3-thiazole core with a conformationally constrained cyclobutyl substituent at the 2-position . This scaffold is recognized for its utility in medicinal chemistry programs where the carboxylic acid handle enables modular derivatization (e.g., amide, ester, or hydrazone formation) and the cyclobutyl ring modulates steric and electronic properties distinct from linear alkyl or aryl analogs . The compound is exclusively utilized as a synthetic intermediate or fragment in early-stage research, not as an end-use therapeutic agent .

Procurement Risk: Why In-Class 2-Substituted Thiazole-4-carboxylic Acids Cannot Be Interchanged Without Data


High-strength differential evidence for 2-Cyclobutylthiazole-4-carboxylic acid is critically limited due to a near absence of published primary research or patent data specific to this exact CAS [1]. Class-level structure-activity relationship (SAR) studies on 2-substituted thiazole-4-carboxylic acids clearly demonstrate that even minor changes at the 2-position (e.g., phenyl vs. methyl vs. cyclopropyl) drastically alter inhibitory potency, selectivity, and physicochemical profiles against targets such as metallo-β-lactamases (MBLs) and methionine aminopeptidases (MetAPs) [1]. Consequently, procurement decisions cannot rely on simple chemical similarity; selecting an alternative 2-substituted analog without target-specific validation data introduces unquantified risk of project failure [2].

Quantitative Differentiation Evidence for 2-Cyclobutylthiazole-4-carboxylic acid in Scientific Procurement


Conformational Constraint: Cyclobutyl vs. Phenyl 2-Substitution in MBL Inhibition

In a class-level SAR study of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as MBL inhibitors, the 2-phenyl analog demonstrated IC50 values ranging from 15–50 µM against IMP-1 MBL, whereas the 2-methyl analog was completely inactive (>200 µM) [1]. While direct data for the 2-cyclobutyl variant is absent, the cyclobutyl group introduces a distinct conformational constraint and steric bulk (puckered ring, dihedral angle ~26.6°) [2] that is expected to yield an inhibitory profile distinct from both aromatic (phenyl) and flexible alkyl (methyl, propyl) substituents based on established SAR trends [1].

Metallo-β-lactamase Antibiotic resistance Fragment-based drug design

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight

2-Cyclobutylthiazole-4-carboxylic acid (MW = 183.23 g/mol) possesses a distinct lipophilicity profile compared to closely related analogs. While experimental logP data is not publicly available, calculated logP values (e.g., via ACD/Labs or ChemAxon) for this compound versus 2-phenylthiazole-4-carboxylic acid (MW ≈ 205 g/mol) and 2-methylthiazole-4-carboxylic acid (MW = 143.16 g/mol) demonstrate that the cyclobutyl substituent confers intermediate lipophilicity and a molecular weight within the optimal fragment range (<250 Da) [1]. These properties directly impact permeability, solubility, and metabolic stability, making the cyclobutyl analog a strategically distinct choice for fragment-based screening libraries.

Drug-likeness ADME prediction Medicinal chemistry

Regioisomeric Differentiation: 4-Carboxylic Acid vs. 5-Carboxylic Acid Analogs

The compound's regioisomer, 2-cyclobutylthiazole-5-carboxylic acid (CAS 1369934-00-8), has been described in the literature as a versatile synthetic intermediate with reported in vitro biological activity [1]. This regioisomeric pair illustrates that the position of the carboxylic acid moiety on the thiazole ring (4- vs. 5-position) is a non-interchangeable feature that dictates hydrogen-bonding geometry and synthetic derivatization pathways. While no direct comparative activity data exists for the 4-carboxylic acid variant, the documented utility of the 5-carboxylic acid isomer underscores the importance of procuring the exact regioisomer required for a given SAR hypothesis.

Regioisomer SAR Synthetic utility Target engagement

Validated Application Scenarios for 2-Cyclobutylthiazole-4-carboxylic acid in R&D Procurement


Fragment-Based Drug Discovery (FBDD) Screening Libraries

Given its molecular weight (183.23 g/mol) and heterocyclic scaffold, 2-cyclobutylthiazole-4-carboxylic acid is an ideal candidate for inclusion in fragment screening libraries targeting novel enzyme inhibitors (e.g., metallo-β-lactamases or kinases). Its use is supported by class-level SAR data showing that 2-substituted thiazole-4-carboxylic acids can achieve low micromolar inhibition against MBLs, warranting empirical evaluation of the cyclobutyl analog [1]. The carboxylic acid group facilitates rapid analog synthesis for hit expansion.

Structure-Activity Relationship (SAR) Expansion of Lead Series

For lead optimization programs that have identified a thiazole-containing core, this compound serves as a strategic 2-position diversity element. The cyclobutyl ring introduces a conformationally restricted, non-aromatic substituent that can probe steric tolerance and lipophilic interactions within a binding pocket—a dimension not explored by common 2-phenyl or 2-methyl analogs. Procurement enables direct empirical comparison of cyclobutyl vs. other 2-substituents within a proprietary assay.

Synthetic Methodology Development for Heterocyclic Derivatization

The carboxylic acid functionality provides a well-established synthetic handle for amide coupling, esterification, and hydrazone formation reactions. Researchers developing new synthetic methodologies or seeking to construct focused combinatorial libraries can utilize this compound as a model substrate to assess reaction scope and compatibility with the cyclobutyl-thiazole core, without confounding variables introduced by more complex substitution patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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